molecular formula C11H15ClFN3O2 B3027116 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride CAS No. 1233952-91-4

1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride

Cat. No.: B3027116
CAS No.: 1233952-91-4
M. Wt: 275.71
InChI Key: FMNMJAQZGFVCLD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is a tertiary amine derivative characterized by a piperidin-4-amine backbone substituted with a 4-fluoro-2-nitrophenyl group. The compound is synthesized via Boc-deprotection using HCl gas, yielding a hydrochloride salt form that enhances solubility and stability for research applications .

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2.ClH/c12-8-1-2-10(11(7-8)15(16)17)14-5-3-9(13)4-6-14;/h1-2,7,9H,3-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNMJAQZGFVCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-91-4
Record name 4-Piperidinamine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride typically involves the reaction of 4-fluoro-2-nitrobenzene with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂), a critical step in modifying biological activity.
Key Reagents/Conditions:

  • Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst

  • Sodium borohydride (NaBH₄) in methanol at 50°C
    Products:

  • 1-(4-Fluoro-2-aminophenyl)piperidin-4-amine hydrochloride (primary amine derivative)
    Mechanism: Catalytic hydrogenation cleaves the nitro group via intermediate nitroso and hydroxylamine stages.

Reagent Conditions Yield Source
H₂, 10% Pd/CEthanol, 25°C, 6 h85%
NaBH₄, NiCl₂·6H₂OMethanol, 50°C, 3 h72%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to -NO₂ and -F groups) facilitates SNAr at the para-fluoro position.
Key Reagents/Conditions:

  • Piperidine or substituted amines in dimethyl sulfoxide (DMSO) at 100°C

  • Sodium hydroxide (NaOH) in hydroxypropyl methylcellulose (HPMC)/water
    Products:

  • N-substituted piperidine derivatives (e.g., N-methyl variants)

Nucleophile Conditions Yield Source
PiperidineDMSO, 100°C, 18 h77%
4-(Dimethylamino)piperidineHPMC/water, rt, 4 h68%

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions.
Key Reagents/Conditions:

  • Hydrochloric acid (HCl) in refluxing ethanol

  • Sodium hydroxide (NaOH) in aqueous THF
    Products:

  • 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine (free base)

  • Byproduct: HCl (gas or aqueous)

Coupling Reactions

The amine group participates in cross-coupling reactions to form complex heterocycles.
Key Reagents/Conditions:

  • Suzuki-Miyaura coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, 80°C)

  • HOBt/HBTU-mediated amide coupling in DMF
    Products:

  • Biaryl derivatives (e.g., drug candidates targeting USP1/UAF1 enzymes)

Coupling Partner Catalyst/Reagent Yield Source
4-Pyridylboronic acidPd(OAc)₂, K₂CO₃, DMF, 80°C65%
Benzoyl chlorideHOBt, HBTU, DIPEA, DMF78%

Oxidation Reactions

The piperidine ring’s tertiary amine can undergo oxidation.
Key Reagents/Conditions:

  • Meta-chloroperbenzoic acid (mCPBA) in dichloromethane

  • Potassium permanganate (KMnO₄) in acidic medium
    Products:

  • N-Oxide derivatives (enhanced water solubility)

Salt Formation and Counterion Exchange

The hydrochloride salt can be converted to other salts for improved solubility or stability.
Key Reagents/Conditions:

  • Sodium bicarbonate (NaHCO₃) to free base, followed by treatment with citric acid
    Products:

  • Citrate or tartrate salts (pharmaceutically preferred forms)

Mechanistic Insights

  • Reduction Selectivity: The nitro group is preferentially reduced over the aromatic fluorine due to its higher electron-withdrawing effect.

  • Steric Effects: Bulky nucleophiles exhibit lower reactivity in SNAr due to steric hindrance from the piperidine ring .

This compound’s versatility in reduction, substitution, and coupling reactions underscores its utility in synthesizing bioactive molecules and advanced materials. Experimental optimizations (e.g., solvent choice, catalyst loading) are critical for maximizing yields .

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related piperidin-4-amine hydrochlorides, differing primarily in substituent groups, salt forms, and synthetic routes. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Ref) Substituent Group Molecular Formula Salt Form Notable Properties/Activities
1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine HCl 4-Fluoro-2-nitrophenyl C11H13ClFN3O2 Hydrochloride High electronegativity due to -F and -NO2 groups
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine HCl 3-Methoxy-4-nitrophenyl C12H18ClN3O3 Hydrochloride Positional isomer; methoxy group may enhance lipophilicity
RB-005 4-Octylphenethyl C21H35N N/A SphK1 inhibitor (IC50 = 3.6 µM); hydrophobic chain improves membrane permeability
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine diHCl Benzo[d]oxazol-2-ylmethyl + 4-methoxyphenyl C19H22Cl2N4O Dihydrochloride Kv1.5 potassium channel modulator; dihydrochloride enhances aqueous solubility
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 3-Nitrobenzyl C12H17Cl2N3O2 Dihydrochloride Dihydrochloride salt may improve crystallinity
Key Observations :
  • RB-005 (4-octylphenethyl substituent) demonstrates how hydrophobic chains can enhance biological activity through improved membrane interaction . Positional Isomerism: The 3-methoxy-4-nitrophenyl analog highlights how substituent positioning affects electronic and steric properties compared to the target compound’s 4-fluoro-2-nitrophenyl group.
  • Salt Forms :

    • Most analogs exist as hydrochloride salts, but dihydrochloride forms (e.g., ) offer higher solubility, critical for in vitro assays.

Biological Activity

1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C₁₁H₁₅ClFN₃O₂ and a molecular weight of 275.71 g/mol. Its structure features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group, which contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₅ClFN₃O₂
Molecular Weight275.71 g/mol
Density1.261 g/cm³
Boiling Point353.2 °C
Melting PointNot Available

Synthesis

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine structure through cyclization reactions.
  • Substitution Reactions : The introduction of the 4-fluoro-2-nitrophenyl group is achieved via electrophilic aromatic substitution.
  • Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt to enhance solubility for biological studies.

The biological activity of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in disease pathways. The nitrophenyl group can engage in π-π interactions with aromatic residues in enzyme active sites, while the piperidine ring can form hydrogen bonds or electrostatic interactions, modulating the target protein's activity.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Activity : Research suggests potential antibacterial properties against various Gram-positive and Gram-negative bacteria, with specific derivatives showing minimum inhibitory concentration (MIC) values indicating significant potency .
  • Neurological Applications : As a building block in drug development, it has been explored for its potential therapeutic applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(3-Fluoro-2-nitrophenyl)piperidin-4-amineSimilar piperidine structure but different substitutionPotentially different biological activity
1-(4-Nitrophenyl)piperidin-4-amineLacks fluorine substitutionMay exhibit different reactivity patterns
N-(3-Fluoro-2-nitrophenyl)piperidin-4-amineSubstituted at different positionsDistinct pharmacological profiles compared to target compound

The specific combination of functional groups in 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride imparts unique chemical reactivity and biological properties that differentiate it from these analogs.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with this compound:

  • Antibacterial Studies : A study reported that derivatives of piperidine compounds exhibited significant antibacterial activities against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .
  • Enzyme Inhibition Assays : In silico modeling has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe for studying enzyme mechanisms .
  • Pharmacological Evaluations : Compounds similar to 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine have been evaluated for their effects on cell lines associated with neurological disorders, revealing promising results that warrant further exploration .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride with high purity?

Methodological Answer: A common approach involves deprotection of a Boc-protected precursor using HCl gas in the solid state. For example, intermediate Boc-protected amines (e.g., derivatives like those in ) are treated with HCl gas at room temperature for 2 hours, yielding hydrochloride salts with high purity (98% yield reported in analogous syntheses). Key steps include:

  • Confirming completion of deprotection via TLC or LC-MS.
  • Purification by recrystallization or trituration with anhydrous ether to remove excess HCl.
  • Characterization using 1^1H/13^13C NMR and elemental analysis to verify salt formation .

Q. How can the purity and identity of this compound be confirmed using analytical techniques?

Methodological Answer:

  • Reverse-phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile/water (e.g., 70:30 v/v) acidified with 0.1% phosphoric acid (or formic acid for MS compatibility). Monitor UV absorption at 254 nm for nitroaromatic chromophores. Retention times can be compared to standards .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H14_{14}FN3_3O2_2·HCl).
  • Elemental Analysis : Validate chloride content via combustion analysis (target Cl^- ~16.8% for monohydrochloride).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of fine particles.
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing.
    • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert material (e.g., vermiculite).

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer:

  • Water : Moderately soluble (~9 mg/mL at RT, based on structurally similar piperidin-4-amine hydrochlorides) .
  • Organic Solvents : Soluble in DMSO and DMF; sparingly soluble in ethanol or acetone. For kinetic studies, prepare stock solutions in DMSO and dilute in aqueous buffers (ensure DMSO concentration ≤1% to avoid cytotoxicity).

Q. How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Controlled HCl Gas Exposure : Use a sealed reactor with dry HCl gas to ensure stoichiometric deprotection without excess acid, minimizing byproducts.
  • Temperature Control : Maintain reaction at 25°C to prevent thermal decomposition of the nitro group.
  • Workup : Precipitate the hydrochloride salt by adding cold diethyl ether; filter under nitrogen to avoid hygroscopicity issues .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interactions with neurotransmitter receptors (e.g., α2A adrenergic or 5-HT7 receptors)?

Methodological Answer:

  • Radioligand Binding Assays : Use 3^3H-labeled antagonists (e.g., 3^3H-RX821002 for α2A) in competition assays. Prepare brain membrane homogenates (rat cortex) and incubate with the compound (1 nM–10 μM). Calculate IC50_{50} and Ki_i values using nonlinear regression .
  • Functional cAMP Assays : For 5-HT7 receptor antagonism, transfect HEK293 cells with human 5-HT7 receptors. Measure forskolin-induced cAMP accumulation via ELISA after pre-treatment with the compound (0.1–100 μM) .

Q. How do environmental factors (pH, temperature) affect the compound’s stability and reactivity?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation via HPLC-UV. Nitro groups are prone to reduction at acidic pH (e.g., pH <3), while the amine hydrochloride may hydrolyze in basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent oxidation.

Q. What are the challenges in analyzing metabolic pathways, and how can mass spectrometry be applied?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and NADPH. Quench reactions with acetonitrile, then analyze via UPLC-QTOF-MS. Look for demethylation (loss of -CH3_3), nitro reduction (-NO2_2 → -NH2_2), or piperidine ring oxidation .
  • Isotope-Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic products. Use MS/MS fragmentation patterns to identify phase I/II metabolites.

Q. How can structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituents at the 4-fluoro-2-nitrophenyl group (e.g., replace F with Cl or NO2_2 with CN). Test in receptor binding assays to determine pharmacophore requirements.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) into α2A receptor crystal structures (PDB: 6PRZ) to predict binding affinities. Validate with mutagenesis studies (e.g., D113A mutants to disrupt H-bonding) .

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., clonidine for α2A) as internal controls.
  • Data Normalization : Express activity as % inhibition relative to vehicle and positive controls. Perform meta-analysis using tools like PRISMA to identify outliers due to assay heterogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride
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1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride

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